ROR|At agonist 4
CAS No.:
Cat. No.: VC16609212
Molecular Formula: C26H24Cl2N2O4S
Molecular Weight: 531.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24Cl2N2O4S |
|---|---|
| Molecular Weight | 531.4 g/mol |
| IUPAC Name | N-[3,5-dichloro-4-(3-cyano-4-propan-2-yloxyphenyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H24Cl2N2O4S/c1-4-35(32,33)21-8-5-17(6-9-21)11-25(31)30-20-13-22(27)26(23(28)14-20)18-7-10-24(34-16(2)3)19(12-18)15-29/h5-10,12-14,16H,4,11H2,1-3H3,(H,30,31) |
| Standard InChI Key | FITHLNWDMQDPRR-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC(=C(C=C3)OC(C)C)C#N)Cl |
Introduction
Structural and Functional Basis of RORγt Agonism
RORγt as a Nuclear Receptor
RORγt, a splice variant of RORγ, belongs to the nuclear receptor (NR) superfamily characterized by a DNA-binding domain (DBD) and a ligand-binding domain (LBD) . Unlike classical NRs, RORγt exhibits constitutive activity due to its ability to recruit coactivators in the absence of exogenous ligands . This constitutive activity is modulated by endogenous oxysterols and synthetic ligands, which either enhance (agonists) or suppress (inverse agonists) transcriptional activation .
Ligand Binding and Coactivator Recruitment
The LBD of RORγt accommodates ligands that stabilize its active conformation. For example, SR1078, a synthetic agonist, induces coactivator recruitment by altering the LBD’s tertiary structure . In biochemical assays, SR1078 displaces corepressors and enhances interactions with coactivator peptides such as TRAP220 . Conversely, inverse agonists like compound 4j destabilize the active conformation, as evidenced by X-ray crystallography (PDB: 4ZOM) .
Table 1: Key Ligands and Their Effects on RORγt
| Compound | Type | EC50/IC50 | Target Genes | Reference |
|---|---|---|---|---|
| SR1078 | Agonist | 2–5 μM | G6Pase, FGF21 | |
| 7β,27-OHC | Agonist | ~100 nM | IL-17, IL-23R | |
| Compound 4j | Inverse Agonist | 50 nM | – |
Endogenous RORγt Agonists: Oxysterols in Immune Regulation
Identification of 7β,27-OHC and 7α,27-OHC
Oxysterols, oxygenated cholesterol derivatives, were identified as potent RORγt agonists through ligand screening . 7β,27-OHC and 7α,27-OHC bind RORγt with nanomolar affinity, reversing the inhibitory effects of inverse agonists like ursolic acid . These ligands enhance Th17 cell differentiation in vitro and in vivo, as demonstrated by increased IL-17 production in murine models .
Enzymatic Synthesis and Cellular Specificity
The biosynthesis of 7β,27-OHC and 7α,27-OHC depends on CYP27A1, a cytochrome P450 enzyme . Th17 cells exhibit elevated CYP27A1 expression, leading to localized oxysterol production and autocrine RORγt activation . This cell-specific synthesis underscores the role of oxysterols in fine-tuning immune responses.
Synthetic Agonists: SR1078 as a Chemical Probe
Development and Selectivity
Structural Insights from Inverse Agonists
Crystal Structure of RORγt with Compound 4j
The co-crystal structure of RORγt with inverse agonist 4j (PDB: 4ZOM) reveals steric clashes that displace helix 12 (H12), a structural element critical for coactivator binding . This displacement stabilizes a repressive conformation, contrasting with agonist-bound states where H12 aligns to form a coactivator-binding groove .
Therapeutic Implications and Challenges
Pharmacokinetic and Selectivity Hurdles
While SR1078 exhibits reasonable pharmacokinetics in mice, its moderate potency (EC50: 2–5 μM) limits therapeutic utility . Future analogs must improve bioavailability and reduce off-target effects, leveraging structural data from compounds like 4j .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume